

# An In-depth Technical Guide to 2-Fluoroanisole

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## Compound of Interest

Compound Name: 2-Fluoroanisole

Cat. No.: B128887

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Fluoroanisole** (CAS No: 321-28-8), a key fluorinated aromatic ether utilized extensively in organic synthesis. The document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its significant applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. The strategic incorporation of a fluorine atom in the ortho position to the methoxy group imparts unique electronic properties and metabolic stability to derivative compounds, making **2-Fluoroanisole** a molecule of high interest in medicinal chemistry and material science.

## Core Properties of 2-Fluoroanisole

**2-Fluoroanisole** is a colorless to pale yellow liquid at room temperature, characterized by a faint, aromatic odor.<sup>[1]</sup> Its chemical structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) and an adjacent fluorine atom. This substitution pattern is the basis for its utility in synthesizing complex organic molecules.

## Physicochemical Data

The quantitative properties of **2-Fluoroanisole** are summarized in the table below, providing a clear reference for experimental and theoretical applications.

Property	Value	Reference(s)
CAS Number	321-28-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	<a href="#">[4]</a>
Molecular Weight	126.13 g/mol	<a href="#">[4]</a>
Appearance	Clear, colorless liquid	<a href="#">[3]</a>
Melting Point	-39 °C	
Boiling Point	154-155 °C	<a href="#">[3]</a>
Density	1.124 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index (n <sup>20</sup> /D)	1.494	
Flash Point	53 °C	
Solubility	Sparingly soluble in water; miscible with most organic solvents like ethanol and ether.	<a href="#">[1]</a>
Purity	≥99% (GC)	<a href="#">[2]</a>

## Spectral Data

Detailed spectral information is crucial for the identification and characterization of **2-Fluoroanisole**. Key spectral data includes:

- <sup>13</sup>C NMR Spectrum: Available through various chemical databases.
- IR Spectra (FTIR, ATR-IR, Vapor Phase): Available for reference in chemical databases.[\[4\]](#)

## Safety and Handling

**2-Fluoroanisole** is classified as a flammable liquid and requires careful handling in a laboratory setting.[\[4\]](#)

- GHS Hazard Statements: H226: Flammable liquid and vapor.[\[4\]](#)

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P403+P235 (Store in a well-ventilated place. Keep cool).[4]

It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage should be in a cool, dry, and well-ventilated area designated for flammable liquids.

## Synthesis of 2-Fluoroanisole: Experimental Protocol

The most common and efficient method for synthesizing **2-Fluoroanisole** is through the Williamson ether synthesis, specifically the O-methylation of 2-fluorophenol. This reaction is widely used due to its high yield and the ready availability of starting materials.[5]

### Reaction Principle

The synthesis involves the deprotonation of 2-fluorophenol by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This phenoxide ion then acts as a nucleophile, attacking an electrophilic methylating agent like iodomethane (methyl iodide) in an  $S_N2$  reaction to form the ether product, **2-Fluoroanisole**.

### Detailed Methodology

The following protocol is adapted from established synthetic procedures.[1]

Materials:

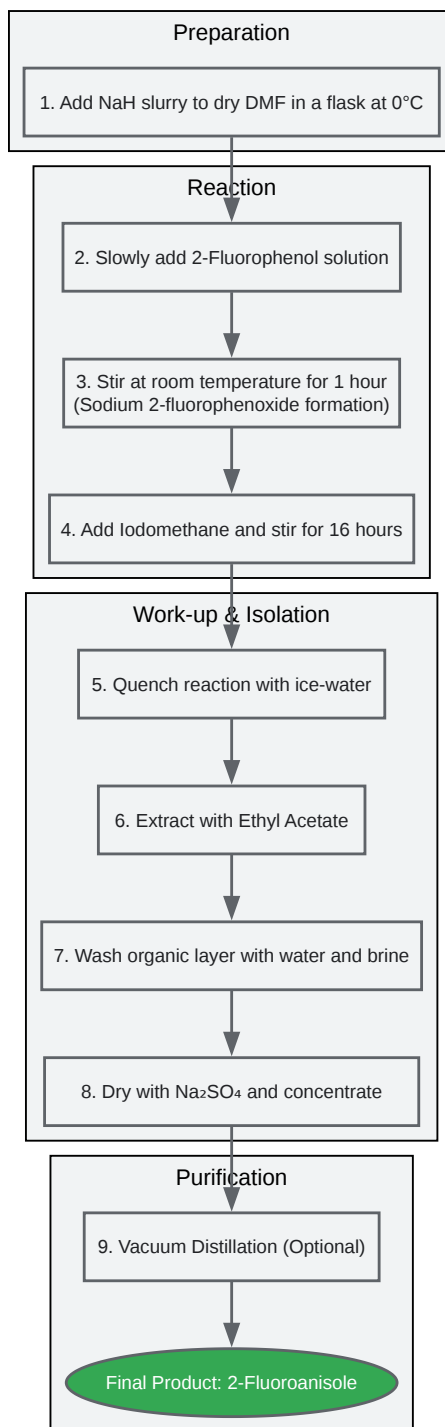
- 2-Fluorophenol (0.446 mol, 50g)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (0.60 mol, 24g; washed with hexane to remove oil if necessary) or as a pre-weighed slurry.
- Iodomethane (Methyl Iodide) (1.33 mol, 190g)
- Dry N,N-Dimethylformamide (DMF) (500 mL)

- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

- Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a slurry of Sodium Hydride (NaH) in dry DMF (500 mL). Cool the flask to 0 °C in an ice bath.
- Deprotonation: Slowly add a solution of 2-fluorophenol in a minimal amount of dry DMF to the NaH slurry over a period of 30 minutes. Maintain the temperature at 0 °C.
- Formation of Phenoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 2-fluorophenoxide.
- Methylation: Add iodomethane to the reaction mixture. Stir the mixture vigorously under a nitrogen atmosphere for 16 hours at room temperature.
- Work-up: Quench the reaction by carefully pouring the mixture into ice-water (1.5 L).
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Fluoroanisole**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation to afford a high-purity (98% yield reported) sample of **2-Fluoroanisole**.[\[1\]](#)

## Experimental Workflow: Synthesis of 2-Fluoroanisole

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## Synthesis Workflow

## Applications in Research and Development

**2-Fluoroanisole** is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules with desired biological or material properties.[1]

## Pharmaceutical and Agrochemical Synthesis

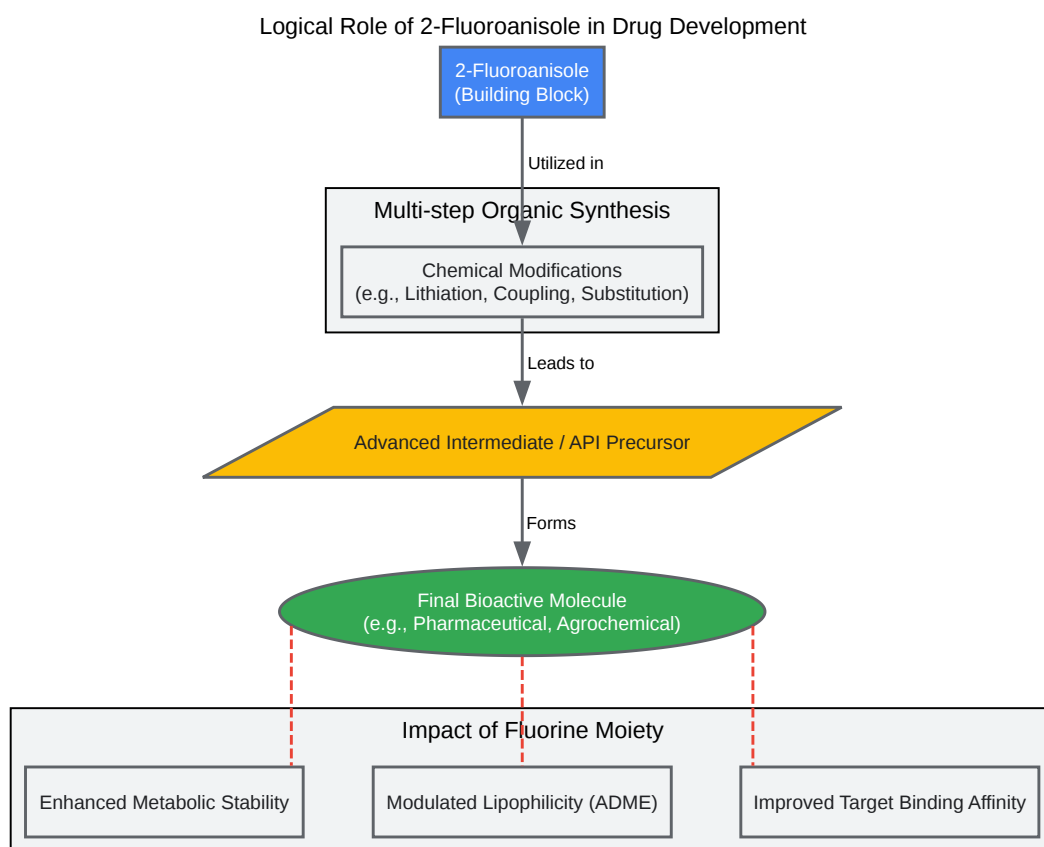
The primary application of **2-Fluoroanisole** is as a building block in medicinal chemistry and agrochemical research.[2] The introduction of a fluorine atom into a drug candidate molecule can significantly alter its properties in beneficial ways:

- **Metabolic Stability:** The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[2]
- **Bioavailability:** Fluorine substitution can modulate lipophilicity (logP), which influences how a drug is absorbed, distributed, metabolized, and excreted (ADME).[2]
- **Binding Affinity:** The electronegativity of fluorine can lead to altered electronic interactions with a biological target, potentially increasing the binding affinity and potency of the drug.

**2-Fluoroanisole** provides a scaffold where the fluoro- and methoxy- groups can direct further chemical modifications on the aromatic ring, allowing for the construction of a diverse range of bioactive compounds. It is used in the synthesis of various pharmaceutical compounds, including antifungal agents and pesticides.[2][6]

## Material Science

In material science, fluorinated compounds are used to create advanced materials, such as polymers and coatings, with enhanced thermal stability and chemical resistance.[2] **2-Fluoroanisole** can serve as a precursor for monomers used in the production of these specialty materials.



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### Role in Drug Development

## Conclusion

**2-Fluoroanisole** is a foundational chemical intermediate with significant value in the fields of drug discovery, agrochemical development, and material science. Its well-defined properties

and straightforward synthesis make it an accessible and versatile tool for chemists. The strategic incorporation of fluorine via this building block allows for the fine-tuning of molecular properties, leading to the creation of novel compounds with enhanced performance characteristics. Adherence to strict safety protocols is essential for its handling and use. This guide serves as a technical resource for professionals leveraging the unique attributes of **2-Fluoroanisole** in their research and development endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128887#2-fluoroanisole-cas-number-and-properties]

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